molecular formula C12H8BrF2NO2S B11176915 4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

Cat. No.: B11176915
M. Wt: 348.16 g/mol
InChI Key: NJNMSCIOOWMFSB-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrF2NO2S It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

    Materials Science: It is employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions and enzyme activity.

    Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. In materials science, its electronic properties contribute to the performance of polymers and liquid crystals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide functional groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and advanced materials .

Properties

Molecular Formula

C12H8BrF2NO2S

Molecular Weight

348.16 g/mol

IUPAC Name

4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H

InChI Key

NJNMSCIOOWMFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br

Origin of Product

United States

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